molecular formula C27H24ClN3O3S B6118057 4-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINE-1-CARBONYL]-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE

4-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINE-1-CARBONYL]-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE

Cat. No.: B6118057
M. Wt: 506.0 g/mol
InChI Key: IDZJTEVHPKCAPR-UHFFFAOYSA-N
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Description

4-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a piperazine ring, and a benzodioxole moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine ring, and the attachment of the benzodioxole moiety. One common synthetic route involves:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aromatic amine reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where a halogenated quinoline reacts with piperazine.

    Attachment of the Benzodioxole Moiety: The benzodioxole group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents at the chloro position.

Scientific Research Applications

4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as apoptosis or cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl acetate
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • Benzyl 4-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-1-piperidinecarboxylate

Uniqueness

4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline stands out due to its unique combination of a quinoline core, piperazine ring, and benzodioxole moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O3S/c1-17-2-7-26(35-17)23-14-21(20-13-19(28)4-5-22(20)29-23)27(32)31-10-8-30(9-11-31)15-18-3-6-24-25(12-18)34-16-33-24/h2-7,12-14H,8-11,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZJTEVHPKCAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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